molecular formula C12H14N2OS B12925214 1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one CAS No. 61282-92-6

1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one

Cat. No.: B12925214
CAS No.: 61282-92-6
M. Wt: 234.32 g/mol
InChI Key: IVOUKPQGPJOVDC-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxotetrahydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes, ketones, and thiourea under acidic or basic conditions. Common reagents include benzaldehyde, methyl ketone, and thiourea. The reaction is often carried out in solvents like ethanol or methanol, with heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioxo group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the benzyl or methyl positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-methyl-2-oxotetrahydropyrimidin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group.

    1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-thione: Similar structure but with an additional thione group.

Uniqueness

1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the thioxo group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61282-92-6

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-benzyl-5-methyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C12H14N2OS/c1-9-7-14(12(16)13-11(9)15)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15,16)

InChI Key

IVOUKPQGPJOVDC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=S)NC1=O)CC2=CC=CC=C2

Origin of Product

United States

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